1-(3-Chlorophenyl)sulfonyl-4-methylpiperazine
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Overview
Description
1-(3-Chlorophenyl)sulfonyl-4-methylpiperazine is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a 3-chlorobenzenesulfonyl group attached to a 4-methylpiperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)sulfonyl-4-methylpiperazine typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. The purification of the product can be achieved through techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)sulfonyl-4-methylpiperazine can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.
Reduction: The sulfonyl group can be reduced to form sulfides or thiols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used for reduction reactions.
Major Products Formed
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thiols.
Oxidation: Products include sulfonic acids and sulfonate esters.
Reduction: Products include sulfides and thiols.
Scientific Research Applications
1-(3-Chlorophenyl)sulfonyl-4-methylpiperazine has several applications in scientific research, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system and anti-inflammatory agents.
Biological Research: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)sulfonyl-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The piperazine ring can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Chlorobenzenesulfonyl chloride: A precursor used in the synthesis of 1-(3-Chlorophenyl)sulfonyl-4-methylpiperazine.
4-Methylpiperazine: A building block used in the synthesis of various pharmaceuticals.
Benzenesulfonyl chloride: A related compound with similar reactivity but lacking the chlorine substituent.
Uniqueness
This compound is unique due to the presence of both the 3-chlorobenzenesulfonyl group and the 4-methylpiperazine ring. This combination imparts specific chemical properties and reactivity, making it a valuable intermediate in the synthesis of complex molecules. The chlorine substituent enhances the electrophilicity of the sulfonyl group, facilitating nucleophilic substitution reactions.
Properties
IUPAC Name |
1-(3-chlorophenyl)sulfonyl-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2S/c1-13-5-7-14(8-6-13)17(15,16)11-4-2-3-10(12)9-11/h2-4,9H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDNVKPGTLOJFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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